BenchChemオンラインストアへようこそ!

4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone

Rivaroxaban degradation impurity profiling molecular weight differentiation

This morpholinone ring-opened degradation impurity of rivaroxaban is specifically differentiated by its free primary amine terminus, enabling unique derivatization and polarity critical for method specificity. Substituting with aniline-type or halogen-containing analogs risks misidentification and regulatory rejection. Supplied with full ICH-compliant characterization (NMR, MS, FT-IR) for use as a system suitability marker and quantification calibrator in stability-indicating RP-HPLC methods, ANDA filings, and QC release testing.

Molecular Formula C₁₃H₁₉N₃O₂
Molecular Weight 249.31
CAS No. 1816946-19-6
Cat. No. B1145647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone
CAS1816946-19-6
Molecular FormulaC₁₃H₁₉N₃O₂
Molecular Weight249.31
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)NCCCN
InChIInChI=1S/C13H19N3O2/c14-6-1-7-15-11-2-4-12(5-3-11)16-8-9-18-10-13(16)17/h2-5,15H,1,6-10,14H2
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone (CAS 1816946-19-6): Identity, Regulatory Classification, and Procurement Context for Rivaroxaban Impurity Reference Standards


4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone (CAS 1816946-19-6), also designated as Rivaroxaban Degradate-1, Rivaroxaban Impurity 7, or Rivaroxaban Impurity 30 across vendor catalogs, is a morpholinone-based degradation impurity of the oral anticoagulant rivaroxaban (Xarelto) . With a molecular formula of C13H19N3O2 and a molecular weight of 249.31 g/mol (free base), this compound represents the morpholinone-phenyl core of rivaroxaban bearing a 3-aminopropylamino side chain . It originates from oxidative degradation of the morpholinone moiety—the major metabolic and stress-degradation pathway of rivaroxaban identified across rats, dogs, and humans [1]. The compound is supplied as the hydrochloride salt with full characterization data (NMR, MS, FT-IR) compliant with ICH and pharmacopeial guidelines, and is utilized as a reference standard for analytical method development, method validation (AMV), quality control (QC) applications, ANDA filings, and commercial production monitoring of rivaroxaban .

Why 4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone Cannot Be Substituted by Other Rivaroxaban Impurity Reference Standards in Analytical Workflows


Rivaroxaban impurity reference standards are not interchangeable. Each impurity possesses a distinct chemical structure, molecular weight, chromophore, ionization behavior, and chromatographic retention characteristic that directly governs its suitability as a system suitability marker, resolution standard, or quantification calibrator [1]. 4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone is specifically the morpholinone ring-opened degradation product—distinct from process-related impurities such as the dialkyl impurity (CAS 2206360-84-9) or the chlorohydroxypropyl impurity (Impurity E, CAS 1252018-10-2)—and its free primary amine terminus imparts unique derivatization capability and polarity that cannot be replicated by the aniline-type intermediate (CAS 438056-69-0) or halogen-containing analogs [1][2]. Substituting with an incorrect impurity standard risks misidentification of unknown peaks, inaccurate quantification against pharmacopeial specification limits (unspecified impurities: NMT 0.10%; total impurities: NMT 0.3% per BP), and failed regulatory submission due to inadequate specificity demonstration [3]. The quantitative evidence below establishes precisely where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for 4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone (CAS 1816946-19-6) Versus Closest Rivaroxaban-Related Analogs


Molecular Weight and Elemental Composition Differentiation from Parent Drug Rivaroxaban

4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone is structurally and compositionally distinct from the parent drug rivaroxaban. The target compound (free base) has a molecular weight of 249.31 g/mol and an elemental composition of C13H19N3O2, whereas rivaroxaban has a molecular weight of 435.89 g/mol and a composition of C19H18ClN3O5S . This represents a molecular weight reduction of 186.58 Da (42.8% smaller). Critically, the target compound lacks the 5-chlorothiophene-2-carboxamide moiety, the oxazolidinone ring, and both chlorine and sulfur atoms present in rivaroxaban, while gaining a second basic nitrogen in the aminopropyl side chain . These compositional differences directly impact UV absorption maxima, mass spectrometric ionization efficiency, and chromatographic retention, making the compound an essential orthogonally-behaving system suitability marker.

Rivaroxaban degradation impurity profiling molecular weight differentiation

Degradation Origin Versus Process Impurity Classification: Chromatographic and Stability Implications

4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone is classified as a stress-induced degradation product (Rivaroxaban Degradate-1), arising from oxidative and hydrolytic ring-opening of the morpholinone moiety—the quantitatively major metabolic and degradation pathway of rivaroxaban [1]. In contrast, impurities such as Rivaroxaban Impurity E (CAS 1252018-10-2, MW 284.74, C13H17ClN2O3) arise from process-related chlorohydrin side reactions during synthesis [2]. This origin distinction is analytically consequential: degradation products must be monitored under ICH Q1A stress conditions (acid, base, oxidative, thermal, photolytic) to establish stability-indicating method capability, whereas process impurities are monitored primarily in API release testing. The British Pharmacopoeia specifies that unspecified impurities must not exceed 0.10% individually and total impurities must not exceed 0.3%, with a reporting threshold of 0.05% [3]. The degradation origin of this compound makes it specifically suitable as a marker for stability-indicating method validation and forced degradation studies, a role that process impurities cannot fulfill.

forced degradation stability-indicating method degradation pathway stress testing

Amine Side-Chain Architecture and Molecular Weight Differentiation from the Key Synthetic Intermediate 4-(4-Aminophenyl)-3-morpholinone

The target compound is distinguished from the critical rivaroxaban intermediate 4-(4-aminophenyl)-3-morpholinone (CAS 438056-69-0) by the presence of a 3-aminopropyl spacer chain (-NH-CH2-CH2-CH2-NH2) rather than a direct aniline amine (-NH2) on the phenyl ring [1]. This structural difference yields a molecular weight of 249.31 g/mol (C13H19N3O2) versus 192.21 g/mol (C10H12N2O2) for the intermediate—a difference of 57.10 Da [2]. The aminopropyl chain introduces a flexible three-carbon linker terminating in a primary aliphatic amine, which is expected to exhibit a pKa of approximately 10-11, compared to the aniline pKa of approximately 4.6 for the intermediate [3]. This pKa differential of ~5-6 units means that at typical HPLC mobile phase pH values (e.g., pH 2.9 as used in validated rivaroxaban stability-indicating methods), the target compound will carry a different charge state than the intermediate, resulting in distinct retention behavior on reversed-phase columns [3]. The intermediate (CAS 438056-69-0) has been specifically identified as a potentially genotoxic impurity requiring dedicated HPLC methods with an LOD of 10.10 ng/mL and LOQ of 30.30 ng/mL [4], whereas the target compound serves a different analytical role as a degradation marker.

Rivaroxaban intermediate aminopropyl spacer genotoxic impurity chromatographic resolution

Halogen-Free Composition and Primary Amine Functionality Versus Chlorine-Containing Impurity E: Detection and Derivatization Implications

Among morpholinone-based rivaroxaban impurities, 4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone is distinguished by its halogen-free composition (C13H19N3O2) and the presence of a free primary aliphatic amine terminus . Its closest structural analog among common rivaroxaban impurities, Impurity E (CAS 1252018-10-2), possesses a (2R)-3-chloro-2-hydroxypropyl side chain with the composition C13H17ClN2O3 and a molecular weight of 284.74 [1]. The target compound is 35.43 Da lighter than Impurity E, contains no chlorine, and offers a reactive primary amine available for derivatization with agents such as ninhydrin, fluorescamine, or o-phthalaldehyde (OPA) for enhanced UV or fluorescence detection—an option not available for the chlorohydrin-containing Impurity E [2]. The absence of chlorine also eliminates the characteristic isotope pattern (³⁵Cl/³⁷Cl, ~3:1 ratio) in mass spectrometry that complicates quantification of chlorine-containing impurities, potentially simplifying MS-based method development [2]. In RP-HPLC methods with UV detection at 249 nm (the typical wavelength for rivaroxaban analysis), the extinction coefficients of these two compounds will differ due to the distinct substituent electronic effects on the phenyl-morpholinone chromophore, necessitating individual response factor determination [3].

halogen-free impurity derivatization UV detection mass spectrometry primary amine

Regulatory Reference Standard Utility: Full Characterization Data Package for ANDA and DMF Filings

4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone is supplied by multiple vendors (SynZeal, Pharmaffiliates, Veeprho, BOC Sciences, Molcan) as a fully characterized reference standard with detailed spectroscopic data (1H NMR, 13C NMR, HSQC, HMBC, FT-IR, and HRMS or LC-MS) compliant with ICH Q2(R1) and pharmacopeial guidelines [1]. The product is specifically designated for ANDA analytical method development, method validation (AMV), quality control (QC) applications, and commercial production monitoring of rivaroxaban, with traceability against USP or EP pharmacopeial standards available upon request [1]. This comprehensive characterization package enables the standard to serve as both a system suitability marker and a quantification calibrator in validated HPLC methods capable of simultaneously resolving fifteen rivaroxaban-related impurities with baseline separation in 38-minute gradient runs [2]. By contrast, generic or in-house synthesized impurity standards lacking full spectroscopic characterization and regulatory documentation may not meet the evidentiary standards required for DMF submissions or ANDA approval, potentially causing review cycles to be extended or applications to be rejected [2].

reference standard ANDA filing regulatory compliance method validation pharmacopeial traceability

Priority Application Scenarios for 4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone (CAS 1816946-19-6) in Pharmaceutical Analysis and Quality Control


ANDA Analytical Method Development and Validation for Rivaroxaban Related Substances Testing

This reference standard is utilized as a key system suitability marker and quantification calibrator during the development and ICH Q2(R1) validation of stability-indicating RP-HPLC methods for rivaroxaban API and finished dosage forms. Its distinct chromatographic retention relative to rivaroxaban (earlier elution due to smaller molecular size and higher polarity) provides critical resolution data for demonstrating method specificity [1]. The compound's fully characterized spectroscopic profile (NMR, MS, FT-IR) supports peak identity confirmation during method robustness testing and meets the documentation standards required for ANDA submission to USFDA and other regulatory agencies [1].

Forced Degradation Studies for Stability-Indicating Method Validation Under ICH Q1A Conditions

As a morpholinone ring-opened degradation product arising from the major oxidative/hydrolytic degradation pathway of rivaroxaban [2], this compound serves as a critical marker for demonstrating that an analytical method can detect and resolve degradation products formed under acid, base, oxidative, thermal, and photolytic stress conditions. The presence of a free primary amine makes the compound amenable to derivatization with fluorescence or UV-enhancing reagents, enabling sensitive detection at or below the 0.05% BP reporting threshold during forced degradation mass balance studies [3].

Quality Control Release Testing of Rivaroxaban API and Finished Dosage Forms

In QC laboratories performing pharmacopeial related substances testing per EP/USP monographs, this characterized impurity reference standard is used for peak identification and quantification of the morpholinone degradation product in rivaroxaban batches. The British Pharmacopoeia specifies that unspecified impurities must not exceed 0.10% individually and total impurities must not exceed 0.3% [3]. The availability of a certified reference standard with known purity enables accurate determination of response factors relative to rivaroxaban, ensuring that impurity levels are not under- or over-estimated—a critical concern when impurity levels approach specification limits [1].

Reference Standard for LC-MS/MS Identification of Unknown Degradation Peaks in Commercial Batch Analysis

During routine HPLC analysis of rivaroxaban API batches and commercial tablets, unknown peaks with relative retention times distinct from the known EP-specified impurities (A through J) may be observed [1]. This fully characterized degradation standard, with its defined mass (m/z 250.16 [M+H]+ for free base), fragmentation pattern, and UV spectrum, serves as a comparator for LC-MS/MS peak identification, enabling rapid classification of unknown peaks as either morpholinone degradation products or unrelated contaminants. The absence of chlorine in the molecular structure simplifies mass spectral interpretation by eliminating the isotopic abundance pattern that complicates identification of chlorine-containing impurities [1].

Quote Request

Request a Quote for 4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.